molecular formula C14H12N2O B1302444 5-(6-methoxy-2-naphthyl)-1H-pyrazole CAS No. 258518-56-8

5-(6-methoxy-2-naphthyl)-1H-pyrazole

Cat. No. B1302444
M. Wt: 224.26 g/mol
InChI Key: JWJAVRXSBWYMIN-UHFFFAOYSA-N
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Description

“5-(6-methoxy-2-naphthyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-Methoxy-2-naphthaldehyde, a related compound, can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . It may also be used in the synthesis of various chalcone derivatives .

Scientific Research Applications

Optical Properties and Fluorescence

The research on pyrazoline derivatives, including compounds like 5-(6-methoxy-2-naphthyl)-1H-pyrazole, has shown significant findings in the field of optical properties and fluorescence. For instance, studies have reported the synthesis of novel pyrazoline derivatives exhibiting distinct optical–physical properties. One such compound demonstrated fluorescent emissions attributable to 6-methoxy-2-naphthyl chromophores, indicating potential applications in fluorescence-based technologies and materials science (Feng et al., 2018).

Synthesis and Characterization

The synthesis and characterization of pyrazoline derivatives have been a focus of many studies. This includes the development of new synthesis methods for 5-phenyl and 5-(2-naphthyl)-4-amino-3-(ethoxymethyl)-1H-pyrazoles, showcasing the adaptability and versatility of these compounds in chemical synthesis (Lyubyashkin et al., 2016).

properties

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJAVRXSBWYMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372393
Record name 5-(6-methoxy-2-naphthyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(6-methoxy-2-naphthyl)-1H-pyrazole

CAS RN

258518-56-8
Record name 5-(6-methoxy-2-naphthyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Rogez-Florent, S Meignan, C Foulon, P Six… - Bioorganic & medicinal …, 2013 - Elsevier
Carbonic anhydrase (CA) IX expression is increased upon hypoxia and has been proposed as a therapeutic target since it has been associated with poor prognosis, tumor progression …

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